N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide
Description
N-(1-Benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide is a pyrrole-based small molecule characterized by a benzamide moiety substituted with a fluorine atom at the para position. The core structure includes a 1H-pyrrole ring functionalized with a benzyl group at the 1-position, cyano and phenyl groups at the 3-, 4-, and 5-positions, and a 4-fluorobenzamide group at the 2-position.
Properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22FN3O/c32-26-18-16-25(17-19-26)31(36)34-30-27(20-33)28(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)35(30)21-22-10-4-1-5-11-22/h1-19H,21H2,(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJUCIJDWONONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=C(C=C3)F)C#N)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Core: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Substituents: The benzyl, cyano, and diphenyl groups are introduced through various substitution reactions. For instance, benzylation can be achieved using benzyl bromide in the presence of a base.
Formation of the Amide Bond: The final step involves coupling the pyrrole derivative with 4-fluorobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzamide moiety can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the cyano group to amines.
Substitution: Substituted derivatives where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of pyrrole derivatives with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and fluorobenzamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Group Variations
The provided evidence lacks direct data on the target compound but includes a structurally related benzamide derivative from a patent (Example 53, ): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. While distinct in core structure (pyrazolo[3,4-d]pyrimidine vs. pyrrole), this analogue shares critical features for comparison:
Functional Implications of Substituents
Fluorine Substitution: The para-fluorine on the target’s benzamide may enhance metabolic stability and lipophilicity compared to non-fluorinated analogues, a trend observed in Example 53’s ortho-fluoro substituent . Fluorine’s electron-withdrawing effects can also influence binding interactions in enzyme active sites. Example 53 incorporates fluorine on both the benzamide and chromenone moieties, suggesting a strategy to optimize target engagement and pharmacokinetics.
This contrasts with Example 53’s amino group, which introduces hydrogen-bonding capability.
Example 53 employs a chromenone-ethyl group for conformational rigidity.
Biological Activity
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, characterization, and biological activity, including anticancer properties and mechanisms of action.
The compound has the following chemical formula and characteristics:
- Chemical Formula : C31H24FN3O
- Molecular Weight : 493.54 g/mol
- CAS Number : Not widely listed but related compounds can be found under similar identifiers.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as benzyl isocyanide and various diphenyl derivatives. Characterization techniques include NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound has been demonstrated to reduce cell viability in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC3M (Prostate) | 0.39 | PNC disassembly |
| MCF7 (Breast) | 0.75 | Apoptosis induction |
- Disruption of Perinucleolar Compartment (PNC) : Research indicates that this compound disrupts PNCs in cancer cells, which are associated with tumor progression and metastasis .
- Apoptosis Induction : The compound triggers apoptotic pathways leading to programmed cell death in malignant cells .
- Inhibition of Invasion : In vitro assays have shown that it inhibits the invasive capabilities of cancer cells through Matrigel assays .
Study 1: Metarrestin and PNC Disruption
A study explored the effects of metarrestin, a related compound, on metastatic prostate cancer cells. It was found that metarrestin reduced PNC prevalence by 50% without inducing significant cytotoxicity or DNA damage . This study provides a framework for understanding how similar compounds might affect cellular structures critical for cancer progression.
Study 2: Structure-Activity Relationship (SAR)
Medicinal chemistry studies investigated the SAR of pyrrole derivatives, revealing that modifications at specific positions significantly enhance biological activity. This insight can guide future synthetic efforts to optimize this compound for improved efficacy against cancer .
Q & A
Q. What synthetic routes are commonly employed for synthesizing N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-fluorobenzamide, and what critical reaction conditions are required?
The synthesis typically involves multi-step reactions, including amidation and cyclization. Key steps include coupling 4-fluorobenzoyl chloride with a pyrrole precursor under controlled pH and temperature. Refluxing in solvents like acetone or dichloromethane, followed by purification via recrystallization, is critical for high yields (69–80%) . Reaction monitoring via chromatographic techniques ensures purity.
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and mass spectrometry are essential for confirming molecular structure and purity. X-ray crystallography, supported by software like SHELXL, resolves atomic positions and intermolecular interactions. Hirshfeld surface analysis quantifies non-covalent interactions (e.g., H-bonding, van der Waals contacts), with H⋯H (19.7%) and S⋯H (12.6%) interactions being predominant .
Q. What safety protocols are necessary when handling this compound in laboratory settings?
Due to acute toxicity and skin/eye irritation risks (GHS classification), use personal protective equipment (gloves, goggles), ensure ventilation, and avoid dust formation. Emergency procedures include rinsing exposed areas and consulting medical professionals .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural determination?
Discrepancies in anisotropic displacement parameters or hydrogen bonding patterns can be addressed using SHELXL’s refinement tools, which allow for robust handling of high-resolution or twinned data. Validation metrics (R-factor, electron density maps) and cross-referencing with the Cambridge Structural Database (CSD) help identify outliers .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
Introducing electron-withdrawing groups (e.g., cyano, fluorophenyl) enhances stability and target affinity. Modifying the pyrrole core or benzamide substituents can improve selectivity, as seen in derivatives with anti-inflammatory or anticancer activity. In vitro assays (e.g., enzyme inhibition, cellular viability) guide iterative optimization .
Q. How do intermolecular interactions influence the compound’s crystallographic packing and stability?
Hirshfeld surface analysis reveals that van der Waals interactions (H⋯H, 19.7%) and sulfur-based contacts (S⋯H, 12.6%) dominate packing. Anti-parallel arrangement of benzoyl and phenyl rings minimizes steric clashes, while N—H⋯S hydrogen bonds form inversion dimers, stabilizing the lattice .
Q. What methodological approaches validate the compound’s proposed mechanism of action in neuritogenesis?
In vitro assays using corneal or retinal nerve cells, combined with immunofluorescence imaging, assess neurite outgrowth. Dose-response studies and comparison with known neuritogenesis promoters (e.g., NGF) control for specificity. Patent data suggest efficacy in improving corneal sensitivity and treating dry eye .
Q. How can computational modeling predict interactions between this compound and biological targets?
Molecular docking simulations (e.g., AutoDock Vina) model binding to enzymes like cyclooxygenase (COX) or kinases. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity. Cross-validation with crystallographic data improves accuracy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
Variability in assay conditions (e.g., cell lines, concentrations) may explain contradictions. Meta-analysis of dose-response curves and standardized protocols (e.g., OECD guidelines) ensure reproducibility. Structural analogs (e.g., 4-fluorobenzamide derivatives) provide comparative benchmarks .
Q. What steps reconcile differences in synthetic yields or purity metrics?
Optimizing solvent systems (e.g., dichloromethane/methanol ratios) and reaction times minimizes side products. Purity validation via HPLC and elemental analysis ensures consistency. Patent methods (e.g., reflux duration adjustments) may offer higher reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
